Linalyl acetoacetate
Description
Overview of Linalyl Acetoacetate (B1235776) within Monoterpenoid Ester Chemistry
Monoterpenoid esters are a broad class of naturally occurring and synthetic compounds known for their fragrances, flavors, and biological activities. Linalyl acetoacetate fits within this class as the acetoacetate ester of linalool (B1675412). The synthesis of this compound is documented through the reaction of linalool with diketene (B1670635). lookchem.comtandfonline.com This reaction provides a direct pathway to this specific ester.
While data on the physical and chemical properties of this compound are not widely published in dedicated studies, its molecular formula can be deduced as C₁₄H₂₂O₄. Its structural characteristics are defined by the presence of both the acyclic monoterpenoid structure of linalool and the reactive β-keto ester functionality of the acetoacetate moiety.
Significance of this compound in Chemical and Biological Research
The primary significance of this compound in chemical research lies in its role as a key intermediate. Notably, it is used in the synthesis of geranylacetone (B162166). lookchem.comtandfonline.com This transformation involves a palladium-catalyzed rearrangement of this compound, which proceeds with simultaneous decarboxylation to yield geranylacetone. tandfonline.com One study highlighted that this rearrangement, when catalyzed by a palladium complex like Pd(PPh₃)₄ in tetrahydrofuran (B95107), can produce trans-geranylacetone with high stereoselectivity (E:Z = 93:7). tandfonline.com Geranylacetone itself is an important compound in the fragrance and flavor industries and serves as a precursor for the synthesis of other terpenes.
The biological research landscape for this compound is comparatively sparse. While the biological activities of its precursor, linalool, and the related ester, linalyl acetate (B1210297), are extensively studied for their anti-inflammatory, anxiolytic, and sedative properties, similar dedicated studies on this compound are not readily found in the current body of academic literature. Its significance in a biological context is therefore inferred primarily through its relationship to these more extensively studied monoterpenoids.
Current Research Landscape and Future Directions in this compound Studies
The current research landscape for this compound is largely confined to its synthetic applications. The compound is mentioned in patents and research articles that focus on the production of other commercially valuable chemicals. lookchem.comtandfonline.com
Structure
2D Structure
3D Structure
Properties
CAS No. |
25456-03-5 |
|---|---|
Molecular Formula |
C14H22O3 |
Molecular Weight |
238.32 g/mol |
IUPAC Name |
3,7-dimethylocta-1,6-dien-3-yl 3-oxobutanoate |
InChI |
InChI=1S/C14H22O3/c1-6-14(5,9-7-8-11(2)3)17-13(16)10-12(4)15/h6,8H,1,7,9-10H2,2-5H3 |
InChI Key |
ZANSWOBXLYAUHS-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCCC(C)(C=C)OC(=O)CC(=O)C)C |
Origin of Product |
United States |
Biosynthesis and Natural Occurrence of Linalyl Acetoacetate
Pathways of Monoterpenoid Biosynthesis Relevant to Linalyl Acetoacetate (B1235776)
The formation of linalool (B1675412), a C10 monoterpenoid, is a result of the intricate isoprenoid biosynthesis network in plants. This network utilizes two distinct pathways, segregated between cellular compartments, to generate the universal five-carbon (C5) building blocks, Isopentenyl Pyrophosphate (IPP) and its isomer Dimethylallyl Pyrophosphate (DMAPP). nih.gov
The Methylerythritol Phosphate (MEP) pathway, localized within the plastids of plant cells, is the principal source of precursors for monoterpene biosynthesis. nih.gov This pathway begins with the condensation of pyruvate (B1213749) and glyceraldehyde-3-phosphate. wiley-vch.de A series of enzymatic steps then converts these primary metabolites into IPP and DMAPP. In plants, the MEP pathway is typically responsible for producing the precursors for hemi- (C5), mono- (C10), and di-terpenes (C20), as well as carotenoids (C40). nih.gov Therefore, the carbon skeleton of the linalool moiety of linalyl acetoacetate is fundamentally derived from the MEP pathway.
The Mevalonate (B85504) (MVA) pathway operates in the cytosol and is the other major route for IPP and DMAPP synthesis. nih.gov It starts with the condensation of three molecules of acetyl-coenzyme A (acetyl-CoA) to form 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA), which is then converted to mevalonate and subsequently to the C5 isoprenoid precursors. nih.gov While the MVA pathway in plants primarily supplies the building blocks for sesquiterpenes (C15) and triterpenes (like sterols), there is evidence of "crosstalk" between the MVA and MEP pathways, where intermediates can be exchanged across the plastid membrane. nih.gov However, for monoterpenes like linalool, the MEP pathway is considered the dominant contributor.
The acetoacetate portion of this compound also traces its origin to acetyl-CoA. Acetoacetyl-CoA is formed by the condensation of two acetyl-CoA molecules, a reaction catalyzed by the enzyme acetoacetyl-CoA thiolase. google.com This molecule is a key intermediate in the MVA pathway itself, as well as in other metabolic processes.
Enzymology of this compound Formation
The formation of an ester like this compound from its precursors, linalool and an activated form of acetoacetic acid (acetoacetyl-CoA), would require a sequence of specific enzymatic reactions.
Enzymology of this compound Formation
Role of Linalool Synthase (LIS)
The direct precursor to all monoterpenes is Geranyl Pyrophosphate (GPP), a C10 molecule formed by the condensation of one molecule of DMAPP and one molecule of IPP. The synthesis of linalool from GPP is catalyzed by a specific monoterpene synthase enzyme known as Linalool Synthase (LIS). google.comacs.org This enzyme facilitates the isomerization and hydrolysis of GPP to form the tertiary alcohol, linalool. LIS has been identified and characterized in numerous plant species, where it plays a crucial role in producing the floral scent that attracts pollinators.
Function of Alcohol Acetyltransferases (AATs) in Esterification
The final step in the formation of a volatile ester is typically catalyzed by an Alcohol Acetyltransferase (AAT), which belongs to the BAHD family of acyltransferases. These enzymes facilitate the transfer of an acyl group from an acyl-CoA donor to an alcohol acceptor. hilarispublisher.com For example, the well-known natural ester linalyl acetate (B1210297) is formed by the action of an AAT that uses linalool as the alcohol substrate and acetyl-CoA as the acyl donor. nih.gov
The biosynthesis of this compound would hypothetically require an AAT capable of using acetoacetyl-CoA as the acyl donor. While AATs can exhibit broad substrate specificity, the specific enzymatic production of this compound in natural systems has not been documented. Research on various AATs shows varied affinity for different alcohols; for instance, the Acetyl-CoA-benzylalcohol acetyltransferase from Clarkia breweri shows no activity with linalool. uniprot.org In vitro studies have demonstrated that enzymes like lipases can be used to synthesize linalyl esters, but this represents an artificial biocatalytic application rather than a natural biosynthetic pathway. hilarispublisher.comresearchgate.net
Acetyl-Coenzyme A as an Acetyl Group Donor in Biosynthesis
Data Tables
Table 1: Key Pathways in Precursor Biosynthesis
| Pathway | Cellular Location | Starting Materials | Key Products for this compound |
|---|---|---|---|
| Methylerythritol Phosphate (MEP) | Plastids | Pyruvate, Glyceraldehyde-3-phosphate | IPP & DMAPP (for Linalool) |
Table 2: Key Enzymes in Precursor and Ester Formation
| Enzyme | Abbreviation | Function | Relevance to this compound |
|---|---|---|---|
| Linalool Synthase | LIS | Catalyzes the conversion of GPP to Linalool | Produces the alcohol moiety |
| Alcohol Acetyltransferase | AAT | Catalyzes ester formation from an alcohol and an acyl-CoA | Hypothetically required for the final esterification step |
Information on this compound is Limited in Scientific Literature
Following a comprehensive review of available scientific literature, it has been determined that there is insufficient information to generate a detailed article on the chemical compound “this compound” strictly following the provided outline. The topics of biosynthesis and natural occurrence, as specified in the user's request, are not substantially documented for this particular compound in the public domain.
Extensive searches have yielded minimal to no data regarding the presence of this compound in plants or its biosynthetic pathways. The majority of scientific research focuses on the related, but chemically distinct, compound linalyl acetate.
The available information on this compound is almost exclusively within the context of chemical synthesis, where it is described as a laboratory-synthesized intermediate. For instance, it can be prepared through the reaction of linalool with diketene (B1670635) or by the transesterification of ethyl acetoacetate with linalool. google.comconicet.gov.artandfonline.com This synthetic intermediate is notably used in the Carroll rearrangement reaction to produce geranylacetone (B162166), a component in the synthesis of other compounds. google.comtandfonline.comiupac.org
Given the strict requirement to focus solely on this compound and the lack of research on its natural origins and biosynthesis, it is not possible to provide a scientifically accurate and thorough article that adheres to the requested outline. Any attempt to do so would result in speculation or the incorrect use of data pertaining to other compounds.
Synthetic Methodologies for Linalyl Acetoacetate and Analogues
Chemical Synthesis Approaches
Chemical synthesis routes for esters typically involve the reaction of an alcohol with a carboxylic acid or one of its derivatives, such as an anhydride (B1165640).
Esterification is a cornerstone reaction for ester formation. For the synthesis of linalyl acetate (B1210297), an ester structurally related to linalyl acetoacetate (B1235776), reactions between linalool (B1675412) and acetic anhydride are well-documented. scentree.coscentree.co One described method for preparing linalyl acetate involves an esterification reaction between linalool and acetic anhydride in the presence of a catalyst. patsnap.comgoogle.com The molar ratio of linalool to acetic anhydride can range broadly, from 1:1 to 1:4. patsnap.comgoogle.com Reaction temperatures for this process typically fall between 5°C and 45°C under atmospheric pressure, with reaction durations varying from 10 to 150 minutes. patsnap.comgoogle.com Another patent details a process for linalyl acetate synthesis at higher temperatures, specifically between 70°C and 90°C, with a reaction time of 4 to 7 hours, utilizing a linalool to acetic anhydride molar ratio of 1:1.5 to 1:3. google.comgoogle.com
Catalysts are integral to enhancing the efficiency and yield of esterification reactions. 4-Dimethylaminopyridine (DMAP) is a prominent nucleophilic catalyst frequently employed in acylation reactions, including esterifications with anhydrides. wikipedia.orgfishersci.cataylorandfrancis.com DMAP, a pyridine (B92270) derivative, exhibits superior basicity due to the resonance stabilization provided by its NMe2 substituent. wikipedia.org Its catalytic efficacy is particularly noted in the acylation of sterically hindered alcohols, where it enables higher conversions compared to uncatalyzed reactions. taylorandfrancis.com While direct synthesis of linalyl acetoacetate using DMAP from linalool and acetic anhydride is not explicitly detailed in the provided sources, DMAP is mentioned in the context of converting crude this compound into linalyl (2-naphthoyl)acetate, indicating its role in reactions involving beta-keto esters. google.com The amount of DMAP used can be as low as 0.001 to 0.02 mol per mole of the alcoholic reactant. google.com
Other catalysts reported for linalyl acetate synthesis include acidic catalysts like p-toluenesulfonic acid, which can be used in amounts of 0.05-0.25 wt% of the total reactants and offer high activity. patsnap.comgoogle.com However, protonic acids can induce undesirable side reactions such as isomerization, cyclization, and elimination of linalool, leading to lower yields (e.g., around 40%) and significant by-product formation. patsnap.com Basic catalysts like DMAP, while generally providing higher yields, can pose challenges in separation and recovery from the product, potentially increasing production costs and affecting product quality. patsnap.com Methylation modified melamine (B1676169) has also been proposed as a catalyst, characterized by high activity and selectivity, low dosage (0.02-0.05 wt%), and ease of removal by cooling and filtration due to its solid nature at lower temperatures. google.comgoogle.com
Reaction conditions, including temperature and pressure, are critical parameters influencing the outcome of chemical syntheses. For the synthesis of linalyl acetate, specific conditions have been investigated. For instance, a process for linalyl acetate production from linalool and ketene (B1206846) can be conducted at temperatures ranging from 35°C to 110°C, with preferred ranges of 70°C to 100°C, and particularly 85°C to 95°C. These reactions are often performed under reduced pressures, typically between 400 and 900 mbar, with 500 to 600 mbar being preferred. google.com The use of supercritical carbon dioxide (scCO2) has also been explored for the direct synthesis of linalyl acetate from linalool, where conditions are maintained above the critical point of the reactants and CO2 to ensure complete miscibility. researchgate.net
Table 1: Chemical Synthesis Conditions for Linalyl Acetate (Analogous Ester)
| Reactants | Catalyst | Molar Ratio (Linalool:Acylating Agent) | Temperature (°C) | Pressure | Time | Reference |
| Linalool, Acetic Anhydride | p-Toluenesulfonic acid | 1:1 to 1:4 | 5-45 | Atmospheric | 10-150 min | patsnap.comgoogle.com |
| Linalool, Acetic Anhydride | Methylation modified melamine | 1:1.5 to 1:3 | 70-90 | Normal | 4-7 hours | google.comgoogle.com |
| Linalool, Diketene (B1670635) | 4-Dimethylaminopyridine (DMAP) | Not specified (DMAP 0.001-0.02 mol per mol alcohol) | 50-55 | Not specified | 1 hour | google.com |
| Linalool, Ketene | Zinc acetate | Not specified | 80-95 | 500 mbar | Not specified | google.com |
| Linalool, Ketene | p-Toluenesulfonic acid, phosphoric acid, or acidic cation exchange resin | Not specified | 20-30 | Not specified | 4-5 hours | google.com |
Enzymatic and Biocatalytic Production of this compound
Enzymatic synthesis offers a "greener" alternative for ester production, often operating under milder conditions and exhibiting high specificity.
Lipases are a crucial class of industrial biocatalysts capable of catalyzing esterification reactions between alcohols and acids. igem.orgscielo.brrsc.org They are particularly valued for their ability to synthesize esters from fatty acids and glycerol, and they can reverse hydrolysis reactions in environments with low water activity. scielo.br Lipase-catalyzed esterification has been employed to enhance the ester content in essential oils, such as the production of linalyl acetate in lavender essential oil. igem.org While direct studies on lipase-catalyzed synthesis of this compound were not found, the successful enzymatic synthesis of geranyl acetoacetate, a structurally analogous compound, using Lipozyme 435 lipase (B570770) in a solvent-free system suggests the potential for similar biocatalytic routes for this compound. nih.gov
Optimizing the conditions for enzymatic reactions is essential to maximize product yield and process efficiency. Key parameters include temperature, enzyme concentration, and the molar ratio of substrates. Studies on lipase-catalyzed esterification highlight the significant influence of these factors.
For the synthesis of geranyl acetoacetate via microwave-assisted enzymatic transesterification using Lipozyme 435 lipase in a solvent-free system, optimal conditions were identified. A conversion of 85% was achieved after 60 minutes with an ester to geraniol (B1671447) molar ratio of 1:5, a temperature of 80°C, and an enzyme concentration of 8.4% (w/w of lipase). nih.gov A higher conversion of 95% was attained in 30 minutes by adjusting the substrate molar ratio to 1:6, the temperature to 70°C, and the lipase concentration to 7%, with the addition of 5Å molecular sieves to capture co-produced methanol. nih.gov The lipase also demonstrated good reusability, maintaining its activity over five reaction cycles. nih.gov
In broader enzymatic hydrolysis studies, such as those involving soybean oil, both temperature and the water-to-oil molar ratio significantly impact the initial reaction rate and product yield. scielo.bramazonaws.com Higher temperatures, for instance, up to 64°C, generally lead to increased initial reaction rates. scielo.bramazonaws.com However, excessively low temperatures (e.g., 40°C or below) can reduce hydrolysis rates due to increased mixture viscosity. amazonaws.com Optimal conditions for soybean oil hydrolysis were found at a water-to-oil molar ratio of 46:1 and temperatures of 52°C and 64°C, yielding approximately 77% free fatty acids. scielo.bramazonaws.com Enzyme concentration also positively correlates with reaction efficiency, with higher concentrations typically leading to greater product formation. researchgate.net
Table 2: Optimized Enzymatic Reaction Conditions for Ester Synthesis (Examples)
| Ester Synthesized | Enzyme | System | Substrate Molar Ratio | Temperature (°C) | Enzyme Concentration | Time | Conversion | Reference |
| Geranyl Acetoacetate | Lipozyme 435 | Solvent-free | 1:5 (ester:geraniol) | 80 | 8.4% | 60 min | 85% | nih.gov |
| Geranyl Acetoacetate | Lipozyme 435 | Solvent-free (with 5Å MS) | 1:6 (ester:geraniol) | 70 | 7% | 30 min | 95% | nih.gov |
Organic Solvent-Free Systems in Biocatalysis
Organic solvent-free systems in biocatalysis represent an environmentally friendly approach to chemical synthesis, aiming to minimize or eliminate the use of hazardous organic solvents. This approach aligns with green chemistry principles by reducing waste, simplifying purification processes, and often enhancing reaction efficiency mdpi.comacademie-sciences.fr. Biocatalysts, particularly enzymes like lipases, are frequently employed in such systems for esterification reactions due to their high specificity, mild operating conditions, and ability to reduce energy requirements rsc.org.
Green Chemistry Principles in this compound Synthesis
Green chemistry principles are a set of guidelines designed to promote the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances researchgate.net. Key principles include atom economy, waste prevention, and the use of safer solvents and catalysts acs.org. The goal is to develop processes that are inherently safer, more energy-efficient, and produce minimal waste researchgate.netgoogle.com.
For the synthesis of this compound, applying green chemistry principles would ideally involve maximizing atom economy, minimizing by-products, and conducting reactions under mild conditions without the need for toxic solvents. While the general principles of green chemistry are widely applied to various organic syntheses, specific detailed research outlining the application of these principles directly to the synthesis of this compound is not explicitly detailed in the provided search results. Research in green chemistry often focuses on developing sustainable routes for common chemicals, including other esters, by employing methods such as solvent-free reactions, microwave irradiation, or alternative catalysts academie-sciences.frresearchgate.net. The absence of specific data suggests that dedicated studies on the green synthesis of this compound are either limited or not publicly prominent.
Advanced Chemical Reactivity and Reaction Mechanisms of Linalyl Acetoacetate
Rearrangement Reactions
Rearrangement reactions are fundamental in the synthesis of various organic compounds. For linalyl acetoacetate (B1235776), a β-keto allyl ester, these reactions provide pathways to valuable ketones like geranylacetone (B162166).
The Carroll rearrangement is a classic thermal reaction that transforms β-keto allyl esters into γ,δ-allylketones. wikipedia.org Traditionally, this reaction requires high temperatures, often in the presence of a base, proceeding through an enol intermediate that undergoes a sigmatropic Claisen rearrangement followed by decarboxylation. wikipedia.orgchemeurope.com
A significant advancement is the use of palladium(0) complexes as catalysts, a method developed by Jiro Tsuji and others. wikipedia.orgnih.gov This palladium-catalyzed version of the Carroll rearrangement, sometimes referred to as a decarboxylative allylation, proceeds under much milder conditions than the thermal counterpart. wikipedia.orgiupac.org The reaction mechanism involves the oxidative addition of the linalyl ester to a Pd(0) species, forming a π-allylpalladium complex. nih.goviupac.org This intermediate, coordinated with the acetoacetate anion, readily undergoes decarboxylation. The subsequent nucleophilic attack by the resulting carbanion on the π-allyl system yields the final ketone product. iupac.org Common catalysts for this transformation include systems like Palladium(II) acetate (B1210297) (Pd(OAc)₂) combined with a phosphine (B1218219) ligand such as triphenylphosphine (B44618) (PPh₃). iupac.org
The key advantage of the palladium-catalyzed pathway is its ability to be performed at lower temperatures, often in refluxing solvents like tetrahydrofuran (B95107) (THF), which preserves sensitive functional groups that might be compromised under harsh thermal conditions. iupac.org
The synthesis of geranylacetone from linalyl acetoacetate is a direct application of the Carroll rearrangement. wikipedia.org this compound itself is formed from the reaction of linalool (B1675412) with a suitable acetoacetate source, such as ethyl acetoacetate or methyl acetoacetate. wikipedia.orgprepchem.com
When this compound undergoes rearrangement, it can form two isomeric products: geranylacetone ((E)-isomer) and nerylacetone (B1225463) ((Z)-isomer). The stereoselectivity of the reaction is a critical aspect. Research has shown that the palladium-catalyzed rearrangement of this compound is not perfectly stereoselective. For instance, using a Pd(OAc)₂-PPh₃ catalyst system in refluxing THF, this compound yields a mixture of geranylacetone and nerylacetone, typically in a ratio of approximately 3:2. iupac.org In contrast, the rearrangement of geranyl acetoacetate under the same conditions proceeds with high retention of the E-configuration of the double bond, yielding almost exclusively geranylacetone. iupac.org This difference highlights that the stereochemical outcome is dependent on the structure of the starting allylic ester.
| Reactant | Catalyst System | Major Products | Typical Product Ratio (Geranylacetone:Nerylacetone) | Reference |
|---|---|---|---|---|
| This compound | Pd(OAc)₂ / PPh₃ | Geranylacetone, Nerylacetone | 3:2 | iupac.org |
Palladium-Catalyzed Rearrangements of Linalyl Esters (e.g., Carroll Rearrangement)
Degradation Pathways
This compound, like other esters and terpenes, is susceptible to various degradation reactions, including hydrolysis, thermal decomposition, and oxidation.
Ester hydrolysis is the cleavage of an ester into its constituent carboxylic acid and alcohol. chemguide.co.uk The reaction can be catalyzed by either acid or base. For this compound, hydrolysis yields linalool and acetoacetic acid. Acetoacetic acid is notably unstable and readily undergoes decarboxylation to produce acetone (B3395972) and carbon dioxide.
The mechanism of hydrolysis is highly dependent on the reaction conditions and the structure of the ester.
Acid-Catalyzed Hydrolysis : Given that linalool is a tertiary allylic alcohol, the linalyl group can form a relatively stable carbocation. Therefore, under acidic conditions, the hydrolysis of this compound is likely to proceed via an AAL1 (Acid-catalyzed, Alkyl-oxygen cleavage, unimolecular) mechanism. chemistrysteps.com This pathway involves the protonation of the ester's ether oxygen, followed by the departure of the stable linalyl carbocation. This carbocation then reacts with water to form linalool.
Base-Catalyzed Hydrolysis (Saponification) : In the presence of a base like sodium hydroxide (B78521), ester hydrolysis is typically irreversible because the resulting carboxylic acid is deprotonated to form a carboxylate salt. masterorganicchemistry.com While the most common mechanism for ester saponification is BAC2 (Base-catalyzed, Acyl-oxygen cleavage, bimolecular), the stability of the linalyl carbocation could also permit a BAL1 (Base-catalyzed, Alkyl-oxygen cleavage, unimolecular) pathway under neutral or weakly basic conditions. masterorganicchemistry.com In either case, the final products after an acidic workup would be linalool and the decomposition products of acetoacetic acid.
Studies on the closely related linalyl acetate show rapid hydrolysis under acidic conditions, yielding not only linalool but also cyclized products like α-terpineol, which arise from the reactivity of the linalyl cation. oecd.orgeuropa.eu
Thermal degradation refers to the breakdown of a compound by heat. It is important to distinguish between controlled thermal rearrangement (like the Carroll rearrangement discussed in 4.1.1) and high-temperature pyrolysis.
Pyrolysis occurs in the absence of oxygen at high temperatures and leads to the cleavage of chemical bonds, resulting in smaller, often volatile molecules. acs.org While specific pyrolysis studies on this compound are not prevalent, the behavior of the analogous compound, linalyl acetate, provides insight. The thermal decomposition of linalyl acetate involves the elimination of acetic acid to form various monoterpene dienes, primarily β-myrcene, along with cis- and trans-β-ocimene. researchgate.net This suggests that this compound, upon high-temperature pyrolysis, would similarly undergo an elimination reaction, releasing acetoacetic acid (which would then decompose) to yield the same mixture of dienes.
| Process | Conditions | Primary Product(s) | Mechanism Type |
|---|---|---|---|
| Thermal Rearrangement (Carroll) | High Temperature (~165-200°C) | Geranylacetone | Pericyclic Rearrangement |
| Pyrolysis | Very High Temperature (>300°C) | β-Myrcene, β-Ocimene | Elimination |
Photo-oxidation involves the degradation of a compound through reactions initiated by light, often involving reactive oxygen species (ROS). researchgate.net For unsaturated compounds like this compound, a key pathway involves reaction with singlet oxygen (¹O₂). nih.govmdpi.com Singlet oxygen is an electronically excited state of molecular oxygen that can be generated photochemically in the presence of a photosensitizer (e.g., Rose Bengal, Methylene Blue). scripps.eduustc.edu.cn
The reaction of singlet oxygen with the linalyl moiety, which contains two double bonds and allylic protons, can proceed via several mechanisms:
Ene Reaction : This is a common pathway for alkenes with allylic hydrogens. nih.gov Singlet oxygen reacts with the linalyl group, abstracting an allylic hydrogen and forming allylic hydroperoxides. nih.govrsc.org Studies on linalyl acetate show that photooxygenation leads to a mixture of hydroperoxide derivatives. researchgate.net For this compound, this would result in hydroperoxy-linalyl acetoacetates.
[2+2] Cycloaddition : This pathway can occur at the double bonds to form highly unstable 1,2-dioxetane (B1211799) intermediates, which can cleave to form carbonyl compounds. nih.gov
Epoxidation : While not a direct singlet oxygen reaction, subsequent or alternative oxidation reactions (e.g., with peroxy acids generated in situ) can lead to the epoxidation of the double bonds in the linalyl group. researchgate.net Thermal oxidation of linalyl acetate has been shown to produce epoxide derivatives. researchgate.net
| Reaction Type | Reactant Species | Resulting Functional Group/Intermediate | Example Product Class |
|---|---|---|---|
| Ene Reaction | Singlet Oxygen (¹O₂) | Allylic Hydroperoxide | Hydroperoxy-linalyl acetoacetates |
| [2+2] Cycloaddition | Singlet Oxygen (¹O₂) | 1,2-Dioxetane | Carbonyl compounds (after cleavage) |
| Epoxidation | Peroxy acids | Epoxide (Oxirane) | This compound epoxides |
Thermal Decomposition and Pyrolysis Reactions of this compound
Oxidative Transformations and Derivative Formation of this compound
This compound, a β-keto ester, can undergo various transformations to yield a range of derivatives. These reactions are often catalyzed and can proceed under different conditions, leading to diverse products.
One notable transformation is the palladium-catalyzed rearrangement of this compound. In the presence of a palladium catalyst, such as palladium(II) acetate (Pd(OAc)2) combined with triphenylphosphine (PPh3), this compound rearranges to form geranylacetone and nerylacetone. iupac.org This reaction proceeds via the elimination of carbon dioxide and typically occurs in a solvent like refluxing tetrahydrofuran (THF). iupac.org The reaction of this compound specifically yields a mixture of geranylacetone and nerylacetone in a 3:2 ratio. iupac.org
Furthermore, the pyrolysis of dehydrothis compound, a related propargyl acetoacetate, results in the formation of pseudoionone. lookchem.com This thermal rearrangement is believed to occur through an intramolecular cyclic mechanism, which is analogous to the Claisen rearrangement observed in corresponding allylic compounds. lookchem.com
In addition to rearrangements, this compound can be involved in the formation of various other derivatives. For instance, the microbial degradation of the related compound, linalyl acetate, by Pseudomonas incognita leads to a variety of oxidized products. nih.gov The enzymatic systems within these microorganisms can catalyze the formation of linalyl acetate-8-carboxylic acid and linalool-8-carboxylic acid from linalyl acetate. nih.gov This suggests that similar oxidative pathways could potentially transform this compound.
The photooxygenation of linalyl acetate, a structurally similar compound, has been shown to yield hydroperoxide derivatives. researchgate.net This type of reaction highlights the potential for oxidative derivatization at the double bonds of the linalyl moiety.
The following table summarizes key transformations of this compound and related compounds:
| Starting Material | Reagents/Conditions | Major Products | Reference |
| This compound | Pd(OAc)2, PPh3, refluxing THF | Geranylacetone, Nerylacetone | iupac.org |
| Dehydrothis compound | Pyrolysis | Pseudoionone | lookchem.com |
| Linalyl acetate | Pseudomonas incognita | Linalool, Linalool-8-carboxylic acid, Oleuropeic acid, Δ⁴-acetoxy-4-methyl hexenoic acid | nih.gov |
| Linalyl acetate | Photooxygenation (m-CPBA, H₂O₂) | 6,7-epoxy-3,7-dimethyl-1-octene-3-yl acetate, 1,2-epoxy-3,7-dimethylocta-6-ene-3-yl acetate | researchgate.net |
Mechanistic Insights into this compound Transformations
The transformations of this compound are governed by specific reaction mechanisms, which provide a deeper understanding of how these reactions proceed and why certain products are formed.
The palladium-catalyzed rearrangement of this compound to geranylacetone and nerylacetone is a well-studied process. The mechanism involves several key steps: iupac.org
Oxidative Addition: The reaction initiates with the oxidative addition of the allylic acetoacetate to a palladium(0) species, which is formed in situ from Pd(OAc)2 and PPh3. This step forms a π-allylpalladium complex. iupac.org
Decarboxylation: The acetoacetate anion coordinated to the π-allylpalladium complex undergoes decarboxylation, leading to the elimination of carbon dioxide. iupac.org This step is crucial for driving the reaction forward.
Reductive Elimination: The resulting intermediate undergoes reductive elimination to form the final γ,δ-unsaturated ketone products, geranylacetone and nerylacetone, and regenerate the palladium(0) catalyst. iupac.org
This catalytic cycle allows for the efficient conversion of this compound under relatively mild conditions compared to thermal rearrangements. iupac.org
In the case of the pyrolysis of dehydrothis compound, the proposed mechanism is an intramolecular cyclic process. lookchem.com This is analogous to the Claisen rearrangement, where a science.govscience.gov-sigmatropic shift occurs. This mechanism accounts for the observed inversion of the substituted propargyl group during the formation of pseudoionone. lookchem.com
The microbial oxidation of the related linalyl acetate by Pseudomonas incognita involves enzymatic pathways. Cell-free extracts have been shown to contain NAD-linked alcohol and aldehyde dehydrogenases. nih.gov These enzymes are responsible for the stepwise oxidation of the terminal methyl group of the linalyl moiety to an aldehyde and then to a carboxylic acid, resulting in the formation of linalyl acetate-8-aldehyde and linalyl acetate-8-carboxylic acid, respectively. nih.govcore.ac.uk
The photooxygenation of linalyl acetate proceeds via a different mechanism, likely involving the formation of reactive oxygen species that attack the double bonds. The reaction with reagents like m-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide (H₂O₂) leads to the formation of epoxides at the 1,2- and 6,7-positions. researchgate.net
Stereochemical Aspects and Stereoselective Synthesis of Linalyl Acetoacetate
Enantiomeric and Diastereomeric Forms of Linalyl Acetoacetate (B1235776)
Linalyl acetoacetate possesses a chiral center at the C3 position, inherited from the parent alcohol, linalool (B1675412). This results in the existence of two enantiomeric forms: (R)-(-)-linalyl acetoacetate and (S)-(+)-linalyl acetoacetate. academie-sciences.frmega.mi.it These enantiomers are non-superimposable mirror images of each other. chiralpedia.com While they share the same physical and chemical properties in an achiral environment, their biological activities and sensory perceptions can differ significantly due to their interactions with chiral biological receptors. academie-sciences.fr
The commercial form of linalyl acetate (B1210297), a closely related compound, is often a racemic mixture of its (R) and (S) enantiomers. scentree.coscentree.co It is important to note that while this compound itself has one chiral center, reactions involving this compound can lead to the formation of products with additional stereocenters, thus giving rise to diastereomers. Diastereomers are stereoisomers that are not mirror images of each other and can have different physical and chemical properties. For instance, in fragrance compositions, specific diastereomers of related terpene derivatives are sometimes sought after for their unique sensory characteristics. google.com
The enantiomeric purity of linalyl esters, such as linalyl acetate, in natural sources like lavender oil can be an indicator of authenticity, with the (R)-isomer often being the predominant form in genuine oils. mdpi.comindustrialchemicals.gov.au Multidimensional gas chromatography is a powerful technique used to separate and quantify the enantiomers of linalyl esters. capes.gov.br
Asymmetric Synthesis Approaches to this compound and its Derivatives
The synthesis of enantiomerically pure or enriched this compound and its derivatives is a key objective in fine chemical and fragrance industries. Asymmetric synthesis, which favors the formation of one enantiomer over the other, is the primary strategy to achieve this. chiralpedia.comnih.gov
Chiral catalysis is a powerful tool for the asymmetric synthesis of linalyl esters and related compounds. chiralpedia.com This approach utilizes a chiral catalyst to control the stereochemical outcome of a reaction. For instance, palladium complexes with chiral monophosphine ligands, such as MOPs (monodentate phosphine (B1218219) ligands), have been effectively used in the asymmetric reduction of allylic esters. uwindsor.ca The reduction of racemic linalyl carbonate using a palladium catalyst with a chiral MOP ligand resulted in a nonracemic product, demonstrating the potential for kinetic resolution. uwindsor.ca
Transition metal complexes with chiral ligands are also employed in asymmetric allylic alkylation reactions, which can be applied to the synthesis of chiral terpenoids. google.com The stereoselectivity of these reactions is often dependent on the structure of the chiral ligand and the reaction conditions. The development of new chiral ligands continues to be an active area of research to improve the enantioselectivity of these transformations. google.com
The Sharpless asymmetric dihydroxylation is a highly reliable and widely used method for the enantioselective synthesis of vicinal diols from olefins. organic-chemistry.orgwikipedia.org This reaction employs a catalytic amount of osmium tetroxide in the presence of a chiral quinine-based ligand to direct the dihydroxylation to one face of the double bond. wikipedia.orgalfa-chemistry.com
This methodology has been applied to the synthesis of chiral derivatives from linalyl esters. For example, the enantioselective Sharpless dihydroxylation of (R)- or (S)-linalyl acetate has been a key step in the preparation of enantiomerically pure tetrahydropyran (B127337) linalool oxides. researchgate.net The choice of the chiral ligand (e.g., AD-mix-α or AD-mix-β) dictates which enantiomer of the diol is formed. organic-chemistry.orgresearchgate.net The resulting diols are versatile intermediates that can be further transformed into a variety of chiral products. mdpi.com The high positional and enantioselectivity of the Sharpless dihydroxylation make it a valuable tool in the synthesis of complex natural products. researchgate.netmdpi.com
The acetoacetate moiety of this compound provides a reactive site for stereoselective alkylation reactions. The formation of an enolate from the acetoacetate portion allows for the introduction of various substituents. The stereochemical course of these alkylations can be influenced by the reaction conditions and the nature of the electrophile.
A common strategy involves the use of acetoacetate dianions for C-C bond formation at the γ-position. orgsyn.org This method has been utilized in the synthesis of various terpenoids. orgsyn.orgsci-hub.se Furthermore, the stereoselective synthesis of enol triflates from acetoacetate derivatives offers a route to tri- and tetra-substituted α,β-unsaturated esters. orgsyn.orgnih.gov The geometry of the resulting enol triflate can be controlled by the choice of base and reaction conditions, providing either the (Z)- or (E)-isomer with high selectivity. nih.gov These enol triflates can then undergo further stereoselective transformations, such as Suzuki coupling reactions, to build more complex molecular architectures. orgsyn.org Dioxinone derivatives, which are a class of acetoacetate derivatives, have also been employed as versatile intermediates in the synthesis of terpenoids due to their unique reactivity. frontiersin.org
Sharpless Asymmetric Dihydroxylation and Related Methods Applied to Linalyl Esters
Control of Stereochemistry in this compound Reaction Products
Controlling the stereochemistry of the products derived from this compound is crucial for obtaining compounds with desired biological or sensory properties. The inherent chirality of this compound can influence the stereochemical outcome of subsequent reactions through substrate-controlled diastereoselectivity.
For instance, the reaction of l-linalool with acetic anhydride (B1165640) can lead to the formation of d-terpinyl acetate, indicating a stereospecific rearrangement. core.ac.uk In catalytic reactions, the choice of catalyst and ligands plays a pivotal role in determining the stereochemistry. As mentioned earlier, palladium-catalyzed allylic substitutions can be highly stereoselective depending on the chiral ligand used. uwindsor.ca
Furthermore, enzymatic transformations offer an excellent method for controlling stereochemistry. Lipases, for example, can be used for the kinetic resolution of racemic alcohols or their esters, including linalyl derivatives, through stereoselective esterification or hydrolysis. mdpi.com The stereoselectivity of these enzymatic reactions is often high and can be tuned by modifying the reaction conditions. mdpi.com
In cyclization reactions, the stereochemistry of the starting material can direct the formation of specific stereoisomers in the cyclic product. The principles of folding strain stereocontrol have been applied to predict and explain the diastereoselectivity in the cyclization of acyclic precursors to form substituted cyclohexane (B81311) rings. cdnsciencepub.com This concept highlights how the conformational preferences in the transition state can dictate the stereochemical outcome of ring-closure reactions. cdnsciencepub.com
Advanced Analytical Techniques for Characterization and Quantification of Linalyl Acetoacetate
Chromatographic Separation Methodologies
Gas Chromatography-Mass Spectrometry (GC-MS) for Compositional Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) stands as a primary and powerful technique for the qualitative and quantitative analysis of volatile compounds like linalyl acetoacetate (B1235776). cabidigitallibrary.orgnewdirectionsaromatics.com This method combines the superior separation capabilities of gas chromatography with the highly sensitive and specific detection of mass spectrometry. newdirectionsaromatics.com In a typical GC-MS analysis, the sample is injected into the GC system, where it is vaporized and carried by an inert gas through a long, thin capillary column. The separation is based on the differential partitioning of the analytes between the stationary phase coating the column and the mobile gas phase.
The retention time, the time it takes for a compound to travel through the column, is a characteristic feature used for preliminary identification. For instance, in the analysis of essential oils, compounds like linalool (B1675412) and linalyl acetate (B1210297) have distinct retention times under specific chromatographic conditions. cabidigitallibrary.org Following separation in the GC column, the individual components enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum, a unique fragmentation pattern or "fingerprint" for each molecule, allows for definitive identification by comparing it to spectral libraries. newdirectionsaromatics.comresearchgate.net This technique is crucial for determining the percentage composition of linalyl acetoacetate in essential oils and other complex matrices. cabidigitallibrary.orgmdpi.comnih.gov
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) Applications
High-Performance Liquid Chromatography (HPLC) and its more advanced version, Ultra-Performance Liquid Chromatography (UPLC), are versatile techniques used for the separation, identification, and quantification of a wide array of compounds. b-ac.co.ukglobalresearchonline.net While GC-MS is ideal for volatile compounds, HPLC and UPLC are suited for a broader range of molecules, including those that are non-volatile or thermally unstable. globalresearchonline.net These methods utilize a liquid mobile phase to transport the sample through a column packed with a solid stationary phase. globalresearchonline.net The separation is based on the differential interactions of the analytes with the stationary phase. globalresearchonline.net
UPLC represents a significant advancement over traditional HPLC, employing smaller particle sizes (less than 2 µm) in the column packing. ijsrtjournal.comresearchgate.net This results in markedly higher resolution, speed, and sensitivity. ijsrtjournal.comcreative-proteomics.com The increased efficiency of UPLC allows for faster analysis times and reduced solvent consumption, making it a more environmentally friendly and cost-effective option. creative-proteomics.comijariie.com Both HPLC and UPLC can be used for the purity assessment and quantification of this compound, particularly in formulations where it is mixed with non-volatile components. americanpharmaceuticalreview.comfragranceu.com The choice between HPLC and UPLC often depends on the complexity of the sample matrix and the required throughput and sensitivity. ijariie.comamericanpharmaceuticalreview.com For instance, UPLC's enhanced capabilities are beneficial for analyzing complex mixtures where high resolution is critical. creative-proteomics.com
A specific HPLC method has been developed for the determination of acetoacetate using post-column derivatization with p-nitrobenzene diazonium fluoroborate, which allows for specific colorimetric detection at 645 nm. nih.gov Furthermore, another HPLC method utilized methyl acetoacetate for the derivatization of formaldehyde, demonstrating the versatility of acetoacetate compounds in analytical derivatization reactions. nih.gov
Thin-Layer Chromatography (TLC) in Separation and Purity Assessment
Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique widely used for the qualitative analysis and purity assessment of organic compounds. ualberta.caanveshanaindia.comumass.edu The method involves spotting a small amount of the sample onto a plate coated with a thin layer of an adsorbent material, typically silica (B1680970) gel or alumina, which acts as the stationary phase. ualberta.camuohio.edu The plate is then placed in a sealed chamber containing a solvent or a mixture of solvents (the mobile phase). umass.edu As the mobile phase ascends the plate via capillary action, it carries the sample components with it at different rates depending on their polarity and affinity for the stationary and mobile phases. ualberta.ca
This differential migration results in the separation of the components into distinct spots. umass.edu A pure compound should ideally produce a single spot. ualberta.caresearchgate.net The retention factor (Rf value), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic property that can be used for identification by comparison with a standard. anveshanaindia.com Visualization of the separated spots is often achieved using UV light, as many compounds fluoresce or quench fluorescence, or by staining with reagents like iodine vapor. umass.edumuohio.edu TLC is a valuable tool for monitoring the progress of chemical reactions and for preliminary purity checks of this compound before more sophisticated quantitative analysis is performed. anveshanaindia.comumass.edu
Preparative Separation and Isolation Techniques for this compound
When a pure sample of this compound is required for use as a reference standard or for further research, preparative separation techniques are employed. These methods are essentially scaled-up versions of analytical chromatography designed to isolate and purify larger quantities of a specific compound from a mixture.
Preparative High-Performance Liquid Chromatography (Prep-HPLC) is a powerful tool for isolating compounds with high purity. It operates on the same principles as analytical HPLC but uses larger columns and higher flow rates to handle larger sample loads.
High-Speed Counter-Current Chromatography (HSCCC) is a liquid-liquid partition chromatography technique that avoids the use of solid stationary phases, thus preventing irreversible adsorption of the sample. It is particularly useful for the separation and purification of natural products. For example, HSCCC has been successfully used to separate and purify alkaloids from plant extracts, yielding high-purity compounds. nih.gov
Distillation is a traditional and effective method for purifying volatile liquids based on differences in their boiling points. For compounds like this compound, which can be synthesized from linalool, distillation is a crucial step to separate the final product from unreacted starting materials and byproducts. google.com For instance, after the acetylation of lavender oil to produce linalyl acetate, the product is isolated and purified by rectification (fractional distillation). google.com
Spectroscopic Elucidation Methods
Spectroscopic methods are indispensable for determining the molecular structure of compounds. These techniques provide detailed information about the connectivity of atoms and the functional groups present in a molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful analytical tools for elucidating the structure of organic compounds in detail. softbeam.net ¹H NMR (proton NMR) spectroscopy provides information about the number of different types of protons in a molecule, their chemical environment, and how they are connected to neighboring protons.
In the ¹H NMR spectrum of a compound, protons in different chemical environments resonate at different frequencies, resulting in distinct signals. The position of a signal (chemical shift, δ, measured in parts per million or ppm) indicates the electronic environment of the proton. The integration of the signal (the area under the peak) is proportional to the number of protons it represents. Finally, the splitting pattern of a signal (multiplicity) reveals the number of adjacent protons.
For linalyl acetate, a related compound, the ¹H NMR spectrum shows characteristic signals that can be assigned to the different protons in the molecule. chemicalbook.comresearchgate.netspectrabase.com For example, the protons of the vinyl group and the methyl groups will have distinct chemical shifts and splitting patterns. researchgate.net The signal for the proton on the double bond (H2) of linalool and linalyl acetate appears as a doublet of doublets around 5.91 ppm and 5.97 ppm, respectively. researchgate.net By analyzing the ¹H NMR spectrum of this compound, one can confirm its structure by identifying all the expected proton signals with their correct chemical shifts, integrations, and multiplicities.
Table 1: Analytical Techniques for this compound
| Technique | Principle | Primary Application | Key Information Provided |
|---|---|---|---|
| GC-MS | Separation by volatility and partitioning, followed by mass-based detection. | Compositional analysis of volatile mixtures. | Retention time, mass spectrum, percentage composition. |
| HPLC/UPLC | Separation by differential partitioning between a liquid mobile phase and a solid stationary phase. | Purity assessment and quantification of a wide range of compounds. | Retention time, peak area (for quantification), high resolution of complex mixtures. |
| TLC | Separation by differential migration on a thin layer of adsorbent material. | Rapid purity assessment and reaction monitoring. | Retention factor (Rf value), number of components in a mixture. |
| Preparative Chromatography | Scaled-up chromatography for isolation of pure compounds. | Isolation and purification of this compound. | Milligram to gram quantities of the pure compound. |
| ¹H NMR Spectroscopy | Absorption of radiofrequency energy by atomic nuclei in a magnetic field. | Detailed structural elucidation. | Chemical shift, integration, and multiplicity of proton signals, confirming molecular structure. |
This table provides a summary of the advanced analytical techniques discussed for the characterization and quantification of this compound.
Fourier Transform Infrared (FTIR) Spectroscopy
Fourier Transform Infrared (FTIR) spectroscopy is a powerful non-destructive technique used to identify functional groups within a molecule by measuring the absorption of infrared radiation. wikipedia.orgnih.gov For this compound, FTIR analysis reveals characteristic absorption bands that confirm its molecular structure.
Research has shown that the FTIR spectrum of pure this compound displays a prominent C=O stretching vibration at approximately 1740 cm⁻¹, which is indicative of the ester group. researchgate.net Another study notes a band at 1735 cm⁻¹ for the C=O ester group. google.com The presence of C-H and C-N vibrations has also been observed in the spectra of this compound. researchgate.net When encapsulated in urea-formaldehyde microcapsules, the characteristic C=O band of this compound at 1740 cm⁻¹ and the C-N band at 1250 cm⁻¹ are key indicators of successful encapsulation. researchgate.net
The use of Attenuated Total Reflectance (ATR)-FTIR spectroscopy allows for the analysis of samples in their natural state with minimal preparation. mdpi.comacsmaterial.com In the analysis of essential oils where linalyl acetate (a related compound) is a major component, characteristic infrared signals help in the identification and differentiation of various species. mdpi.com
Table 1: Characteristic FTIR Absorption Bands for this compound and Related Compounds
| Functional Group | Wavenumber (cm⁻¹) | Compound Reference | Source |
| C=O (Ester) | ~1740 | This compound | researchgate.net |
| C=O (Ester) | 1735 | This compound | google.com |
| C-N | 1250 | This compound | researchgate.net |
| C=O (Ester) | 1735 | Bornyl Acetate | mdpi.com |
Mass Spectrometry (MS and LC-MS/MS) for Structural Identification and Quantification
Mass spectrometry (MS) is a fundamental technique for determining the molecular weight and elucidating the structure of compounds by analyzing the mass-to-charge ratio of their ions. libretexts.org When coupled with a separation technique like gas chromatography (GC) or liquid chromatography (LC), it becomes a highly sensitive and selective method for analyzing complex mixtures. nih.govnih.gov
Gas Chromatography-Mass Spectrometry (GC-MS) is extensively used for the analysis of volatile compounds like those found in essential oils, where linalyl acetate is a common constituent. govst.edumdpi.comcabidigitallibrary.orgnewdirectionsaromatics.com The fragmentation pattern observed in the mass spectrum provides a fingerprint for the identification of the compound. researchgate.netgbiosciences.com For linalyl acetate, the base peak in its mass spectrum is often observed at m/z 93. researchgate.net
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers enhanced selectivity and sensitivity for the analysis of less volatile or thermally labile compounds. mdpi.comresearchgate.netresearchgate.net This technique is particularly useful for the bioanalysis of compounds in complex matrices like serum or plasma. mdpi.comresearchgate.netnih.gov In LC-MS/MS, a precursor ion is selected and fragmented to produce product ions, and this specific transition is monitored, a technique known as Multiple Reaction Monitoring (MRM), which significantly improves quantification accuracy. pubcompare.aimdpi.com For instance, a quantitative LC-MS/MS method was developed for linalool and linalyl acetate, where the quantification of linalyl acetate was achieved by monitoring specific ion transitions. pubcompare.ai
Table 2: Mass Spectrometry Data for Linalyl Acetate
| Technique | Ionization Mode | Precursor Ion (m/z) | Product Ion (m/z) | Key Findings | Source |
| EI-MS | Positive | - | 93 (Base Peak) | Fragmentation pattern for identification. | researchgate.netnih.gov |
| LC-MS/MS (MRM) | ESI+ | 137.09 | 95.10 | Quantification in biological samples (for Linalool, a related compound). | mdpi.compubcompare.ai |
Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS) for Surface Analysis
Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS) is a highly surface-sensitive analytical technique that provides detailed elemental and molecular information from the outermost few atomic layers of a material. researchgate.netcarleton.edueag.com It utilizes a pulsed primary ion beam to desorb and ionize species from a sample surface, which are then analyzed by a time-of-flight mass analyzer. carleton.edusurfacesciencewestern.com
ToF-SIMS is capable of generating high-resolution mass spectra, chemical images with sub-micron spatial resolution, and depth profiles. researchgate.netcarleton.edusurfacesciencewestern.com This makes it an invaluable tool for characterizing surface contamination, adhesion properties, and the distribution of chemical species on a surface. surfacesciencewestern.comjordilabs.com For a compound like this compound, ToF-SIMS could be employed to analyze its presence and distribution on treated surfaces or within thin films, providing insights into its surface chemistry at the molecular level. The technique's ability to detect molecules with minimal fragmentation allows for the identification of the parent molecule on the surface. jordilabs.com
X-ray Photoelectron Spectroscopy (XPS) for Surface Characterization
X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is another powerful surface analysis technique that provides quantitative elemental and chemical state information from the top 1 to 10 nanometers of a material's surface. cea.frphi.comeag.comcarleton.edu XPS involves irradiating a sample with X-rays and measuring the kinetic energy of the emitted photoelectrons. phi.comeag.com
The binding energy of the photoelectrons is characteristic of the element and its chemical environment, allowing for the determination of the elemental composition and the oxidation states of the elements present on the surface. eag.comcnrs.fr XPS is non-destructive and can detect all elements except for hydrogen and helium. carleton.edu For this compound, XPS could be used to characterize its interaction with different substrates, identify the elemental composition of surfaces it is coated on, and determine the chemical states of carbon and oxygen atoms within the acetoacetate and linalyl moieties. XPS imaging can also provide information on the spatial distribution of these elements on the surface. cnrs.fr
Hyphenated Techniques for Comprehensive Analysis of this compound
Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are essential for the comprehensive analysis of complex samples containing this compound. nih.govchromatographytoday.com These combinations leverage the strengths of each technique to provide superior separation and identification capabilities. ijpsjournal.comnumberanalytics.com
The most common and powerful hyphenated techniques include:
Gas Chromatography-Mass Spectrometry (GC-MS): As previously mentioned, this is the gold standard for the analysis of volatile and semi-volatile compounds in essential oils and fragrance mixtures. govst.edumdpi.comcabidigitallibrary.orgnewdirectionsaromatics.com
Liquid Chromatography-Mass Spectrometry (LC-MS) and LC-MS/MS: These techniques are indispensable for the analysis of a wide range of compounds, including those that are not amenable to GC due to low volatility or thermal instability. mdpi.comresearchgate.netresearchgate.netnumberanalytics.com The addition of tandem mass spectrometry (MS/MS) provides enhanced specificity and sensitivity for quantitative analysis. researchgate.net
Liquid Chromatography-Fourier Transform Infrared Spectroscopy (LC-FTIR): This technique combines the separation power of LC with the structural information provided by FTIR. nih.govchromatographytoday.comijpsjournal.com It allows for the acquisition of an infrared spectrum for each separated component, aiding in the identification of functional groups and isomers.
These hyphenated techniques enable a multi-dimensional analysis, providing retention time data from the chromatography, molecular weight and fragmentation information from the mass spectrometry, and functional group information from the infrared spectroscopy, leading to a highly confident identification and quantification of this compound in various matrices.
Linalyl Acetoacetate As a Synthetic Intermediate and Derivatization in Organic Synthesis
Synthesis of Other Monoterpenoids and Terpenoid Derivatives from Linalyl Acetoacetate (B1235776)
Linalyl acetoacetate acts as a crucial intermediate in the synthesis of other monoterpenoids and their derivatives. Its application often leverages rearrangement reactions that facilitate the formation of new carbon skeletons characteristic of terpenoid compounds.
One of the most notable applications of this compound is its role as a precursor in the synthesis of geranylacetone (B162166). Geranylacetone can be produced through a Carroll rearrangement, where a linalyl ester, such as this compound, undergoes a rearrangement reaction. thegoodscentscompany.com This transformation involves the initial transesterification of ethyl acetoacetate with linalool (B1675412), forming the this compound intermediate. thegoodscentscompany.com The subsequent Carroll rearrangement of this linalyl ester then yields geranylacetone. thegoodscentscompany.comthegoodscentscompany.comuni.lu This industrial preparation highlights the efficiency of using this compound in generating key terpenoid ketones.
Farnesylacetone (B48025), a higher terpenoid, can be derived from geranylacetone. thegoodscentscompany.com The ability to synthesize geranylacetone from this compound thus indirectly positions this compound as an entry point for the synthesis of farnesylacetone and other related isoprenoid compounds. Farnesylacetone itself is a precursor for compounds like isophytol (B1199701) and phytol, which are intermediates in the synthesis of Vitamin E and Vitamin K1, respectively. fragranceu.com
Beyond simple monoterpenoids like geranylacetone, the reactivity of this compound, particularly through rearrangements such as the Carroll rearrangement, makes it a valuable intermediate for constructing more complex terpenoid structures. The ability to form new carbon-carbon bonds and rearrange existing ones from a readily accessible starting material like linalool provides a strategic advantage in the synthesis of diverse and intricate natural products. Terpenoids, characterized by their repeating five-carbon isoprene (B109036) units, are a vast and structurally diverse group of natural products, and intermediates like this compound contribute to the pathways for their chemical synthesis.
Precursor to Geranylacetone and Farnesylacetone
Derivatization Reactions for Novel Compound Synthesis Involving this compound
The β-keto ester functionality of this compound allows for various derivatization reactions, enabling the synthesis of novel compounds with tailored properties. These reactions often involve modifying the acetoacetate portion of the molecule.
A significant derivatization pathway for acetoacetate derivatives, including this compound, involves the stereoselective formation of enol triflates. Enol triflates are highly versatile intermediates in organic synthesis, particularly for cross-coupling reactions and the formation of new carbon-carbon bonds.
A highly stereoselective method for preparing (Z)- and (E)-enol triflates from substituted acetoacetate derivatives employs Schotten-Baumann-type conditions. This methodology utilizes aqueous lithium hydroxide (B78521) (LiOH) to favor the formation of the (Z)-enol triflate geometry, while aqueous tetramethylammonium (B1211777) hydroxide ((Me)4NOH) promotes the formation of the (E)-enol triflate geometry. These reactions are carried out in combination with triflic anhydride (B1165640) ((CF3SO2)2O) as the triflating agent. The method offers high stereoselectivity and yields, often allowing for the isolation of products with over 98% purity without requiring chromatography. This approach provides a practical and predictable route to access these valuable enol triflate substrates.
Microbial Transformation and Environmental Degradation Pathways of Linalyl Acetoacetate
Microbial Metabolism of Linalyl Acetoacetate (B1235776)
The biodegradation of linalyl acetoacetate is a key process in its environmental breakdown, with specific microorganisms playing a significant role.
Biodegradation by Specific Bacterial Strains (e.g., Pseudomonas incognita)
Research has shown that the bacterium Pseudomonas incognita, which can be isolated from soil, is capable of metabolizing linalyl acetate (B1210297). core.ac.uknih.gov This strain, when enriched on linalool (B1675412), demonstrates the ability to biodegrade linalyl acetate, indicating that microorganisms in the environment can adapt to utilize such compounds. core.ac.uknih.gov Studies have revealed that Pseudomonas species possess a high degree of metabolic versatility due to complex enzymatic systems, enabling them to break down various acyclic monoterpenoids. researchgate.net In fact, Pseudomonas incognita has been observed to metabolize acetates like those of geraniol (B1671447), nerol, and citronellol (B86348) more rapidly than their corresponding alcohols. researchgate.net
Enzymatic Systems Involved in Microbial Degradation (e.g., Alcohol and Aldehyde Dehydrogenases)
The microbial degradation of this compound involves specific enzymatic systems. Cell-free extracts from Pseudomonas incognita grown on linalyl acetate have been found to contain NAD-linked alcohol and aldehyde dehydrogenases. nih.gov These enzymes are responsible for the oxidation of the terminal methyl group of the linalyl moiety. core.ac.uknih.gov The process involves the formation of linalyl acetate-8-aldehyde and its subsequent oxidation to linalyl acetate-8-carboxylic acid. nih.gov The initial hydrolysis of the ester bond to yield linalool and acetic acid is another critical enzymatic step. researchgate.net
Identification of Microbial Metabolites (e.g., Linalool-8-carboxylic acid)
The metabolism of linalyl acetate by Pseudomonas incognita results in several identifiable metabolites. The primary pathway involves the degradation of the molecule with the acetoxy group still intact. nih.gov Key metabolites identified from the culture medium include linalool, linalool-8-carboxylic acid, oleuropeic acid, and Δ⁵-4-acetoxy-4-methyl hexenoic acid. core.ac.uknih.gov Further metabolism of intermediates like linalyl acetate-8-aldehyde by adapted cells can also yield geraniol-8-carboxylic acid and pyruvic acid. nih.gov
Table 1: Microbial Metabolites of this compound by Pseudomonas incognita
| Precursor Compound | Metabolite |
| Linalyl Acetate | Linalool |
| Linalyl Acetate | Linalool-8-carboxylic acid |
| Linalyl Acetate | Oleuropeic acid |
| Linalyl Acetate | Δ⁵-4-acetoxy-4-methyl hexenoic acid |
| Linalyl acetate-8-aldehyde | Linalyl acetate-8-carboxylic acid |
| Linalyl acetate-8-aldehyde | Geraniol-8-carboxylic acid |
| Linalyl acetate-8-aldehyde | Pyruvic acid |
Environmental Hydrolysis and its Products in Aqueous Media
In aqueous environments, this compound can undergo hydrolysis, a chemical process where water breaks down the ester linkage. This reaction is influenced by pH and temperature. oecd.org Studies have shown that linalyl acetate disappears from the test medium within 2.4 hours at 50°C across a pH range of 4, 7, and 9. oecd.org The primary products of this hydrolysis are linalool and acetic acid. oecd.org This rapid hydrolysis suggests that in aquatic systems, the persistence of this compound itself may be limited, with the resulting alcohol, linalool, becoming the key compound for further environmental consideration. oecd.org For instance, in the preparation of tea, a significant portion of linalyl acetate is hydrolyzed to linalool. science.gov
Table 2: Products of Environmental Hydrolysis of this compound
| Reactant | Condition | Product 1 | Product 2 |
| This compound | Aqueous Media (pH 4, 7, 9) | Linalool | Acetic Acid |
Atmospheric Degradation Pathways (e.g., Reaction with Photochemically-Produced Hydroxyl Radicals)
In the atmosphere, the primary degradation pathway for many volatile organic compounds, including this compound, is through reaction with photochemically-produced hydroxyl radicals (OH). unit.no These highly reactive radicals initiate a series of chemical reactions that break down the original molecule. unit.nocopernicus.org The atmospheric oxidation potential of linalyl acetate has been predicted, highlighting its reactivity with hydroxyl radicals as a dominant loss process in the troposphere. oecd.orgunit.no This process leads to the formation of various smaller, more oxidized products. unit.no
Stability and Half-Life Considerations in Environmental Compartments
The stability and half-life of this compound vary significantly across different environmental compartments.
Atmosphere: The calculated half-life for the photo-oxidation of linalyl acetate is approximately 1.1 hours, indicating rapid degradation in the atmosphere. oecd.org
Water: In aqueous environments, linalyl acetate is readily biodegradable. oecd.org Hydrolysis is also a rapid process, with a half-life of less than 24 hours at 20°C. oecd.org Specifically, at a low pH, the half-life is about 7 hours. oecd.org
Soil: While linalyl acetate has the potential for sorption to soil, its rapid hydrolysis suggests that significant uptake or sorption is unlikely. oecd.org
Table 3: Environmental Half-Life of this compound
| Environmental Compartment | Degradation Process | Estimated Half-Life |
| Atmosphere | Photo-oxidation (reaction with OH radicals) | ~1.1 hours |
| Water | Hydrolysis (at 20°C) | < 24 hours |
| Water | Hydrolysis (low pH) | ~7 hours |
Computational Chemistry and Theoretical Studies of Linalyl Acetoacetate
Molecular Modeling and Simulation of Linalyl Acetoacetate (B1235776)
Molecular modeling and simulation techniques are fundamental for exploring the three-dimensional structure and dynamic behavior of molecules. For Linalyl acetoacetate, molecular mechanics (MM) and molecular dynamics (MD) simulations would be the primary tools.
Molecular Mechanics (MM): MM methods employ classical physics to calculate the energy of a molecule based on its atomic positions, using force fields that describe the potential energy as a function of bond lengths, bond angles, dihedral angles, and non-bonded interactions. This approach is computationally efficient and can be used for rapid geometry optimization and conformational searching of large molecules. For this compound, MM would be crucial for identifying low-energy conformers and understanding the steric interactions within the molecule. Force fields like GAFF (General Amber Force Field) are often parameterized for organic molecules, including esters and terpenes, and could be adapted for acetoacetate ester groups sci-hub.se.
Molecular Dynamics (MD): MD simulations extend MM by simulating the time-dependent behavior of a molecular system, allowing for the study of conformational changes, molecular flexibility, and interactions with a solvent or other molecules over time. For this compound, MD simulations could reveal how the molecule moves and folds in different environments (e.g., gas phase, aqueous solution, or lipid bilayers), providing insights into its preferred orientations and potential interactions with biological targets or surfaces. Studies on cellulose (B213188) acetoacetates have utilized MD simulations to probe water solubility and hydrogen bonding interactions, demonstrating the applicability of these methods to acetoacetate ester groups sci-hub.se.
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations, based on quantum mechanics, provide a more accurate description of a molecule's electronic structure, which is crucial for understanding its chemical properties and reactivity. Density Functional Theory (DFT) and ab initio methods are commonly employed.
Electronic Structure: These calculations can determine key electronic properties of this compound, such as:
Molecular Orbitals: The energies and shapes of frontier molecular orbitals (HOMO - Highest Occupied Molecular Orbital, LUMO - Lowest Unoccupied Molecular Orbital) are indicative of a molecule's reactivity, with the HOMO representing electron-donating ability and the LUMO representing electron-accepting ability chemicalbook.comresearchgate.net.
Charge Distribution: Atomic charges and electrostatic potential maps can reveal areas of electron density and electrophilic/nucleophilic sites within the molecule, guiding predictions about its interactions and reaction sites sigmaaldrich.com.
Spectroscopic Properties: Quantum chemical calculations can predict various spectroscopic parameters, including vibrational frequencies (infrared spectra), nuclear magnetic resonance (NMR) chemical shifts, and electronic transitions (UV-Vis spectra), which can be compared with experimental data for structural elucidation and validation uni.lu.
Reactivity Insights: By analyzing the electronic structure, computational chemists can gain insights into the molecule's stability, acidity/basicity of specific functional groups (e.g., the enolizable protons of the acetoacetate moiety acs.org), and potential sites for chemical reactions. Studies on terpenes and terpenoids frequently utilize DFT and ab initio methods to compute thermodynamic properties and understand their chemical behavior researchgate.netmdpi.com.
Predictive Modeling of this compound Reaction Mechanisms and Pathways
Computational methods are invaluable for elucidating the mechanisms of chemical reactions, identifying transition states, and predicting reaction pathways. For this compound, this could involve its synthesis or degradation pathways.
Reaction Pathways and Transition States: By calculating the energies of reactants, intermediates, transition states, and products, computational chemists can map out the energy landscape of a reaction. This allows for the determination of activation energies and reaction rates. For an ester like this compound, potential reactions include:
Esterification (Synthesis): Modeling the reaction between linalool (B1675412) and acetoacetic acid (or a derivative) to form this compound would involve identifying the transition state for the nucleophilic attack and subsequent dehydration.
Hydrolysis: The hydrolysis of esters, including this compound, to form linalool and acetoacetic acid, is a common reaction. Computational studies can investigate the acid- or base-catalyzed mechanisms, determining the rate-limiting steps and the influence of solvent sci-hub.seoecd.org.
Other Transformations: Given the presence of double bonds in the linalool moiety and the reactive β-keto ester functionality of the acetoacetate group, this compound could undergo various transformations (e.g., addition reactions, tautomerization of the acetoacetate group acs.org). Computational methods can predict the feasibility and selectivity of these reactions. General computational studies on terpene biosynthesis and reactions provide a framework for such investigations mdpi.comucdavis.eduresearchgate.netescholarship.org.
Conformational Analysis and Stereochemical Predictions for this compound
This compound is a flexible molecule with several rotatable bonds and a chiral center at the C3 position of the linalool moiety. Conformational analysis and stereochemical predictions are essential for understanding its preferred three-dimensional structures and their implications for its properties.
Conformational Landscape: Molecules can adopt various conformations due to rotation around single bonds researchgate.netcdnsciencepub.com. Computational methods, particularly MM and low-level QM calculations, are used to systematically explore the conformational space and identify the most stable conformers (global and local minima on the potential energy surface). For this compound, this would involve rotations around the bonds in both the linalool and acetoacetate portions, as well as the ester linkage.
Stereochemical Impact: Linalool itself possesses a chiral center, meaning this compound can exist as enantiomers ((R)- and (S)-Linalyl acetoacetate). Computational studies can differentiate between these stereoisomers and predict their relative stabilities and properties researchgate.netcdnsciencepub.comthegoodscentscompany.com. The energy differences between conformers can be calculated, providing insights into the conformational preferences and flexibility of the molecule. This is crucial as biological systems often exhibit high stereoselectivity researchgate.net.
Q & A
Basic Research Questions
Q. What standardized methods are recommended for characterizing Linalyl acetate purity and structural integrity in natural extracts?
- Methodological Answer :
- Infrared (IR) Spectroscopy : Use liquid film methods to identify characteristic absorption peaks at 3400–3300 cm⁻¹ (O-H stretch), 1730 cm⁻¹ (C=O ester), and 1000 cm⁻¹ (C-O ester linkage) .
- Solubility Testing : Dissolve 1.0 mL of sample in 7.0 mL of 99.5% ethanol (specific gravity: 0.889–0.890) to assess clarity and solubility .
- Titration for Ester Content : Apply the "香料試験法 (2)" protocol with 0.5 mol/L KOH-ethanol solution (1 mL ≈ 98.14 mg C₁₂H₂₀O₂), heating for 2 hours to hydrolyze esters .
- Table: Key IR Peaks for Linalyl Acetate
| Functional Group | Wavenumber (cm⁻¹) |
|---|---|
| O-H stretch | 3400–3300 |
| C=O ester | 1730 |
| C-O ester | 1000 |
Q. How can Linalyl acetate be quantified in essential oils with high accuracy?
- Methodological Answer :
- Gas Chromatography-Mass Spectrometry (GC-MS) : Use this to separate and quantify Linalyl acetate in complex matrices, referencing retention indices and mass spectra libraries .
- High-Performance Liquid Chromatography (HPLC) : Pair with UV detection at 210–220 nm for ester quantification, calibrated against pharmacopeial standards (e.g., ≥90.0% purity threshold) .
Advanced Research Questions
Q. How should experimental designs account for environmental variability in Linalyl acetate content in Lavandula species?
- Methodological Answer :
- Controlled Environmental Studies : Manipulate variables like temperature, light intensity, and rainfall in growth chambers to measure biosynthetic responses .
- Sampling Protocols : Collect plant material at consistent developmental stages (e.g., full flowering) to minimize phenological variability .
- Statistical Modeling : Use multivariate regression to correlate environmental factors (e.g., altitude, latitude) with Linalyl acetate and linalool ratios .
Q. How can contradictory data on Linalyl acetate content across studies be resolved?
- Methodological Answer :
- Meta-Analysis of Extraction Methods : Compare Soxhlet vs. steam-distillation yields to identify method-dependent biases .
- Calibration Standardization : Ensure consistent use of reference materials (e.g., NIST-certified Linalyl acetate) across labs .
- Error Source Analysis : Evaluate intra-study variability from GC-MS column types (polar vs. non-polar) and detector sensitivities .
Q. What advanced techniques are suitable for studying Linalyl acetate stability under storage conditions?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Monitor structural degradation (e.g., ester hydrolysis) via ¹³C NMR shifts in the carbonyl region (δ 170–175 ppm) .
- Accelerated Stability Testing : Expose samples to elevated temperatures (40–60°C) and track degradation kinetics using HPLC .
Data Contradiction Analysis
- Example : Discrepancies in reported Linalyl acetate content in lavender oils (e.g., 26.3% in some studies vs. lower values in others) may arise from:
- Environmental Factors : Temperature fluctuations during flowering alter terpene synthase activity .
- Analytical Variability : Differences in GC-MS integration parameters (e.g., peak threshold settings) .
Key Research Gaps
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
